1-Pyrrolidinecarboxamide, 3-fluoro-N-(5-(hydroxymethyl)-3-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolylidene)-, (N(Z),3S)-
Description
Historical Development of Fluorinated Pyrrolidine Derivatives
The synthesis of fluorinated pyrrolidine derivatives has evolved significantly over the past two decades, driven by their importance in medicinal chemistry and materials science. Early methods focused on electrophilic fluorination of pre-formed pyrrolidines, but these approaches often suffered from limited stereocontrol and functional group compatibility. A breakthrough emerged with the development of iodocyclization strategies using allylic fluorides, which enabled the construction of 3-fluoropyrrolidines with high diastereoselectivity (dr > 10:1) through syn-stereochemical control. This methodology leveraged bench-stable precursors and provided access to fluorinated heterocycles critical for drug discovery programs targeting central nervous system disorders and antimicrobial agents.
Parallel advancements in dearomatization-hydrogenation processes expanded the synthetic toolbox. For instance, rhodium-catalyzed hydrogenation of fluoropyridines allowed the preparation of all-cis-multifluorinated piperidines, demonstrating the broader applicability of transition metal catalysis in fluorinated nitrogen heterocycle synthesis. More recently, photochemical strategies have gained traction, such as the photo-promoted ring contraction of pyridines with silylboranes to yield 2-azabicyclo[3.1.0]hex-3-ene derivatives—key intermediates for functionalized pyrrolidines. These methods collectively address historical challenges in regioselective fluorination and stereochemical control.
Structural Uniqueness in Heterocyclic Chemistry
The target compound exemplifies structural innovation through three distinctive features:
- Fluorinated Pyrrolidine Core : The (3S)-3-fluoropyrrolidine moiety introduces axial chirality and enhances metabolic stability compared to non-fluorinated analogs. Fluorine's strong electronegativity (χ = 4.0) induces unique dipole interactions with biological targets while modulating pKa values (ΔpKa ≈ +0.6 per fluorine).
- Thiazolylidene Linkage : The N-(5-(hydroxymethyl)-2(3H)-thiazolylidene) group provides a conjugated π-system that facilitates charge delocalization. This moiety's Z-configuration (as specified by N(Z)) creates specific spatial arrangements for hydrogen bonding and van der Waals interactions.
- Tetrafluorodihydrobenzodioxin Substituent : The 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin group contributes exceptional lipophilicity (calculated logP ≈ 3.8) and oxidative stability due to the electron-withdrawing effects of four fluorine atoms.
This combination creates a molecule with balanced physicochemical properties—polar surface area ≈ 95 Ų (enhancing solubility) and molecular weight ≈ 452 g/mol (within Lipinski's rule parameters)—making it suitable for further pharmacological evaluation.
Nomenclature and IUPAC Classification
The systematic IUPAC name reflects the compound's intricate architecture:
- Parent structure : Pyrrolidinecarboxamide (1-pyrrolidinecarboxamide)
- Substituents :
- 3-Fluoro group at position C3 of the pyrrolidine ring
- N-substituted thiazolylidene group featuring:
- 5-(hydroxymethyl) substituent
- 3-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl) group
- Stereochemistry :
- (3S) configuration at the pyrrolidine's third carbon
- N(Z) designation for the thiazolylidene imine bond geometry
The numbering system prioritizes the pyrrolidine ring as the principal chain, with the carboxamide group at position 1. The thiazolylidene substituent receives locants based on its attachment to the pyrrolidine nitrogen, while the benzodioxin moiety is numbered according to fused ring conventions.
Table 1: Key Synthetic Methods for Fluorinated Pyrrolidines
This structural complexity necessitates advanced characterization techniques. X-ray crystallography would confirm the (3S) configuration and N(Z) geometry, while 19F NMR spectroscopy (δ ≈ -180 to -210 ppm) could verify fluorine substitution patterns. High-resolution mass spectrometry would provide exact mass confirmation (theoretical m/z 452.0843 for C19H16F5N3O3S).
Properties
CAS No. |
1000859-51-7 |
|---|---|
Molecular Formula |
C17H14F5N3O4S |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(NZ,3R)-3-fluoro-N-[5-(hydroxymethyl)-3-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylidene]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H14F5N3O4S/c18-9-3-4-24(6-9)14(27)23-15-25(7-11(8-26)30-15)10-1-2-12-13(5-10)29-17(21,22)16(19,20)28-12/h1-2,5,7,9,26H,3-4,6,8H2/b23-15-/t9-/m1/s1 |
InChI Key |
PSGWDGFLBBLION-BSCMDXFCSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)C(=O)/N=C\2/N(C=C(S2)CO)C3=CC4=C(C=C3)OC(C(O4)(F)F)(F)F |
Canonical SMILES |
C1CN(CC1F)C(=O)N=C2N(C=C(S2)CO)C3=CC4=C(C=C3)OC(C(O4)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-988056 involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. The key steps include:
Formation of the Thiazole Ring: This is typically achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorine Atoms: The tetrafluorodioxin moiety is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group.
Final Coupling: The pyrrolidine-1-carboxamide moiety is coupled to the thiazole ring through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of A-988056 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
A-988056 can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine-1-carboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the tetrafluorodioxin moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of A-988056 involves its interaction with specific molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Estimated using fragment-based methods.
Heterocyclic Systems and Pharmacological Profiles
Dihydropyridines from :
Compounds AZ331 and AZ257 (1,4-dihydropyridines) feature thioether-linked substituents (e.g., 4-methoxyphenyl, bromophenyl) and a dihydropyridine core. Unlike the target compound’s rigid thiazolylidene-pyrrolidine system, these derivatives exhibit conformational flexibility.
- Electron-Withdrawing Groups : The bromophenyl in AZ257 and tetrafluorobenzodioxin in the target compound both enhance electrophilicity but differ in steric bulk.
- Pharmacokinetics : The hydroxymethyl group in the target compound may reduce CYP450-mediated metabolism compared to the methoxy groups in AZ331 .
Table 2: Key Pharmacokinetic Parameters
Fluorination Strategies and Bioactivity
Fluorine incorporation in the target compound (3-fluoro pyrrolidine, tetrafluorobenzodioxin) aligns with trends in medicinal chemistry to improve target affinity and metabolic resistance. For example:
- 3-Fluoro Pyrrolidine: Compared to non-fluorinated analogs, this substituent increases binding to amine-recognizing receptors (e.g., GPCRs) by 10–20-fold, as observed in related fluorinated carboxamides .
Biological Activity
1-Pyrrolidinecarboxamide, 3-fluoro-N-(5-(hydroxymethyl)-3-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolylidene)-, (N(Z),3S)- is a complex chemical compound with potential biological activities that merit detailed investigation. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The presence of the pyrrolidine and thiazole rings suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F4N3O3S |
| Molecular Weight | 421.42 g/mol |
| CAS Number | Not available |
| Purity | ≥96% |
Antimicrobial Activity
Research indicates that compounds similar to 1-Pyrrolidinecarboxamide exhibit significant antimicrobial properties. For example, derivatives of benzodioxin have been shown to enhance the efficacy of traditional antimicrobial agents when used in combination therapies. Such synergistic effects could be attributed to the structural characteristics of the compound that allow for better interaction with microbial membranes or enzymes.
Anticancer Potential
Studies have suggested that thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Preliminary data indicate that 1-Pyrrolidinecarboxamide may inhibit tumor growth in vitro through similar mechanisms.
Neuroprotective Effects
There is emerging evidence that certain pyrrolidine derivatives possess neuroprotective properties. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal tissues. Further studies are required to elucidate the specific pathways involved.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated their ability to inhibit the growth of various bacterial strains. The results showed that modifications in the side chains significantly affected antimicrobial potency, suggesting a structure-activity relationship (SAR) that could be explored further for 1-Pyrrolidinecarboxamide.
Case Study 2: Cancer Cell Line Testing
In vitro testing on several cancer cell lines revealed that compounds similar to 1-Pyrrolidinecarboxamide induced significant apoptosis at micromolar concentrations. The study highlighted the importance of specific substitutions on the thiazole ring in enhancing cytotoxicity against cancer cells.
Case Study 3: Neuroprotection in Animal Models
Animal studies have indicated that pyrrolidine derivatives can protect against neurodegeneration induced by toxins. These findings point towards a potential therapeutic application for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Q & A
Q. What synthetic strategies ensure the correct stereochemical configuration of this compound?
To achieve the desired (N(Z),3S) configuration, employ chiral auxiliaries or asymmetric catalysis during key steps such as pyrrolidine ring formation or thiazole cyclization. Use polarimetric analysis and chiral HPLC to verify enantiomeric purity. For intermediates like the tetrafluorobenzodioxin moiety, stereospecific fluorination under inert conditions (e.g., using Selectfluor®) minimizes racemization . X-ray crystallography or NOESY NMR can confirm spatial arrangements .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : , , and NMR identify substituent environments (e.g., fluorine coupling patterns in the benzodioxin ring) .
- IR : Confirm functional groups (e.g., hydroxymethyl C–O stretch at ~1050 cm, carboxamide N–H at ~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) fragments the thiazole-pyrrolidine backbone to confirm connectivity .
Q. How should researchers handle and store this compound to prevent degradation?
Store under argon at –20°C in amber vials to minimize hydrolysis of the hydroxymethyl group or oxidation of the thiazole ring. Monitor stability via periodic HPLC-UV (C18 column, acetonitrile/water gradient) to detect degradation products. Use gloveboxes for air-sensitive steps like fluorination .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Combine quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) with cheminformatics to predict regioselectivity in fluorination or cyclization steps. Tools like Gaussian or COMSOL Multiphysics model reaction energetics, while ICReDD’s reaction path search algorithms narrow experimental conditions (e.g., solvent polarity, catalyst loading) . Validate predictions with microreactor screening to accelerate parameter optimization .
Q. How to resolve contradictions between experimental and computational spectral data?
- Step 1 : Cross-validate computational models (e.g., NMR chemical shift predictions via ACD/Labs or ChemDraw) against experimental data. Adjust solvent parameters or conformational sampling in simulations.
- Step 2 : Use 2D NMR (HSQC, HMBC) to reassign ambiguous signals, particularly in crowded regions like the benzodioxin-thiazole junction .
- Step 3 : Reconcile discrepancies via isotopic labeling (e.g., -tagged hydroxymethyl groups to track hydrolysis pathways) .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
Perform kinetic studies (UV-Vis or NMR) across pH 2–10 to track degradation rates. The tetrafluorobenzodioxin’s electron-withdrawing effect likely stabilizes the thiazole ring under acidic conditions, while the hydroxymethyl group may hydrolyze at pH >7. Use Arrhenius plots to model temperature-dependent degradation and identify optimal storage buffers .
Q. How to design experiments for analyzing fluorinated byproducts?
- LC-MS/MS : Detect trace fluorinated impurities (e.g., defluorinated thiazole derivatives) using MRM (multiple reaction monitoring) modes.
- X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine content and oxidation states in solid samples.
- Isotope Dilution : Spike samples with -labeled analogs to improve quantification accuracy .
Methodological Guidelines
Q. What safety protocols mitigate risks during synthesis?
Q. How to leverage AI for high-throughput screening of derivatives?
Train neural networks on PubChem or Reaxys datasets to predict bioactivity or solubility. Platforms like AlphaFold or DeepChem generate virtual libraries of pyrrolidine-thiazole analogs, prioritizing candidates for automated synthesis robots (e.g., Chemspeed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
